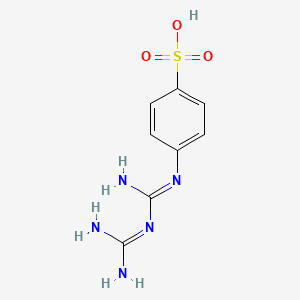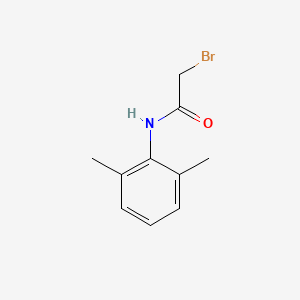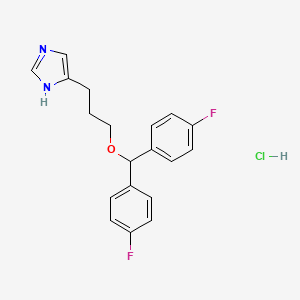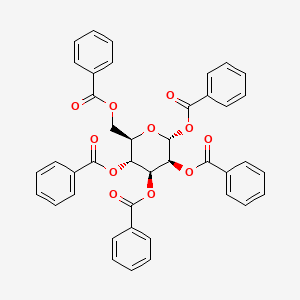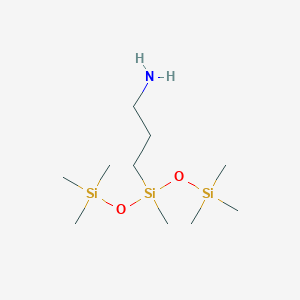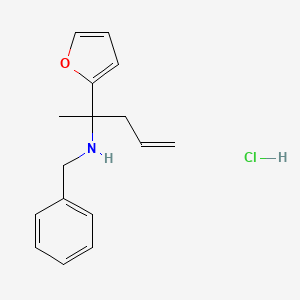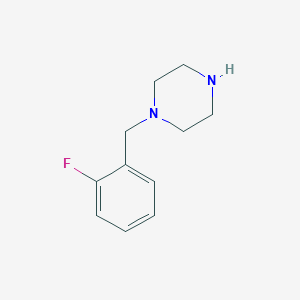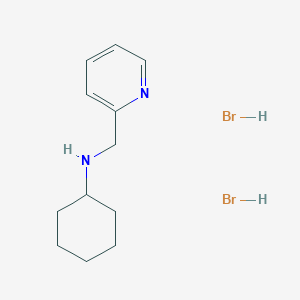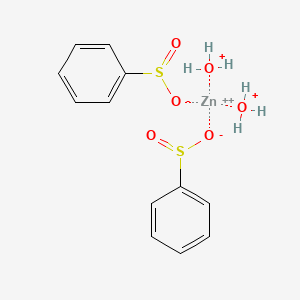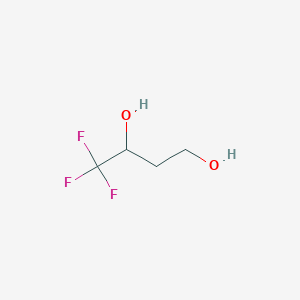
4,4,4-Trifluorobutane-1,3-diol
Descripción general
Descripción
4,4,4-Trifluorobutane-1,3-diol, also known as ®-4,4,4-Trifluorobutane-1,3-diol, is a chemical compound with the molecular formula C4H7F3O2 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutane-1,3-diol consists of 4 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The molecular weight of this compound is 144.09 .Physical And Chemical Properties Analysis
4,4,4-Trifluorobutane-1,3-diol is a flammable liquid and vapour . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .Aplicaciones Científicas De Investigación
Biodegradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, which include compounds like 4,4,4-Trifluorobutane-1,3-diol, are widely used in industrial and commercial applications. Their persistence and potential toxicity in the environment have garnered significant attention. Recent research emphasizes the importance of understanding the microbial degradation of these chemicals. This includes studies into the environmental fate of precursors like 4,4,4-Trifluorobutane-1,3-diol and the potential formation of perfluoroalkyl acids (PFAAs) through biodegradation processes. The review suggests that understanding the environmental degradation pathways is crucial for evaluating the fate, effects, and potential risks associated with these chemicals (Liu & Avendaño, 2013).
Advanced Synthesis Applications
Fluorinated compounds, such as 4,4,4-Trifluorobutane-1,3-diol, are integral in advanced synthesis processes. They are used as intermediates for transition metal-catalyzed reactions due to their strong electron-withdrawing effects. The review by Hoegermeier & Reissig (2009) discusses the use of nonafluorobutanesulfonates, highlighting the benefits of using highly fluorinated sulfonates in laboratory and industrial-scale organic synthesis. The advantages of these compounds in synthesis processes underscore the importance of fluorinated chemicals like 4,4,4-Trifluorobutane-1,3-diol in modern chemical manufacturing (Hoegermeier & Reissig, 2009).
Polymer Synthesis from Renewable Resources
In the realm of polymer science, 4,4,4-Trifluorobutane-1,3-diol and related compounds have potential applications as monomers for synthesizing polymers from renewable resources. The review by Fenouillot et al. (2010) discusses the use of compounds derived from cereal-based polysaccharides in the synthesis of high-performance polymers. These compounds offer advantages such as rigidity, chirality, and biodegradability. This research signifies the growing importance of sustainable and renewable resources in polymer synthesis, where fluorinated diols could play a significant role (Fenouillot et al., 2010).
Aqueous Fluoroalkylation Reactions
Fluorinated compounds like 4,4,4-Trifluorobutane-1,3-diol are central in the development of aqueous fluoroalkylation reactions. These reactions are increasingly important due to their environmentally benign nature. Song et al. (2018) review the progress in these reactions, noting their importance in creating fluorine-containing functionalities in pharmaceuticals and agrochemicals. The review underscores the need for environment-friendly methods to incorporate fluorinated groups into molecules, highlighting the significance of compounds like 4,4,4-Trifluorobutane-1,3-diol in green chemistry (Song et al., 2018).
Safety And Hazards
This compound is classified as a flammable liquid, Category 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of contact with skin or eyes, it is advised to rinse with plenty of water . If inhaled, the affected individual should be moved to fresh air and given artificial respiration if necessary .
Propiedades
IUPAC Name |
4,4,4-trifluorobutane-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c5-4(6,7)3(9)1-2-8/h3,8-9H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLIIHMYYAHRGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306763 | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutane-1,3-diol | |
CAS RN |
433-25-0 | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,4-Trifluoro-1,3-butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

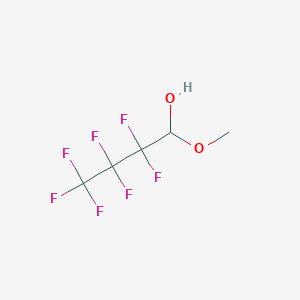
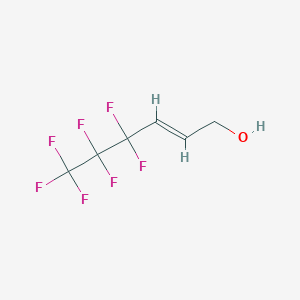
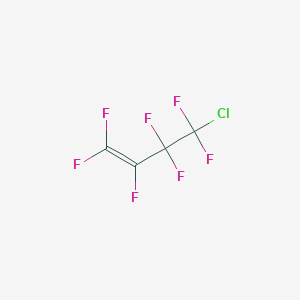
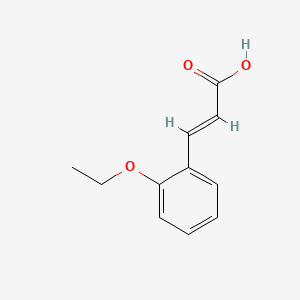
![5-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B6593153.png)
